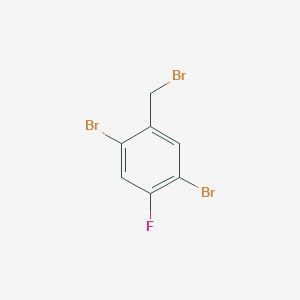

2,5-Dibromo-4-fluorobenzyl bromide

Description

2,5-Dibromo-4-fluorobenzyl bromide is a halogenated aromatic compound with the molecular formula C₇H₄Br₂F and a molecular weight of 267.87 g/mol. Its structure consists of a benzene ring substituted with bromine atoms at positions 2 and 5, a fluorine atom at position 4, and a benzyl bromide group (CH₂Br) at position 1. This compound is primarily used in organic synthesis as an alkylating agent or intermediate for cross-coupling reactions due to the reactivity of its bromine substituents .

Properties

Molecular Formula |

C7H4Br3F |

|---|---|

Molecular Weight |

346.82 g/mol |

IUPAC Name |

1,4-dibromo-2-(bromomethyl)-5-fluorobenzene |

InChI |

InChI=1S/C7H4Br3F/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 |

InChI Key |

KNZGQUQTKSNBCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)Br)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Halogenated Benzyl Bromides

Structural and Physical Properties

The table below compares key properties of 2,5-dibromo-4-fluorobenzyl bromide with structurally related compounds:

Key Observations:

- Molecular Weight: The target compound has a significantly higher molecular weight than mono-halogenated analogs (e.g., 4-fluorobenzyl bromide) due to the two bromine atoms.

- Substituent Effects: Bromine’s electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to fluorine-substituted analogs.

Nucleophilic Substitution:

The benzyl bromide group (CH₂Br) in all compounds facilitates SN₂ reactions , but substituents influence reactivity:

- 2,5-Dibromo-4-fluorobenzyl bromide : Bromine at positions 2 and 5 creates a strong electron-withdrawing effect, increasing the electrophilicity of the benzyl carbon and enhancing SN₂ reactivity compared to 4-fluorobenzyl bromide .

Cross-Coupling Reactions:

Bromine substituents enable participation in Suzuki-Miyaura or Ullmann couplings :

- The target compound’s two bromine atoms allow sequential functionalization, offering synthetic versatility absent in mono-brominated analogs like 2-bromo-4-fluorobenzyl bromide.

Stability and Crystallography

While direct data on 2,5-dibromo-4-fluorobenzyl bromide is unavailable, comparisons with related bromides (e.g., 2-[(naphthalen-2-yl)methyl]isothiouronium bromide) suggest:

- Ionic interactions (e.g., N–H⋯Br hydrogen bonds in isothiouronium salts) stabilize crystal structures, but this is less relevant for neutral benzyl bromides .

- Stability : Brominated compounds are generally more moisture-sensitive than fluorinated ones due to bromine’s lower bond dissociation energy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.